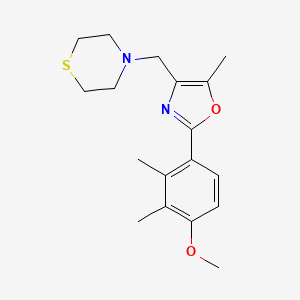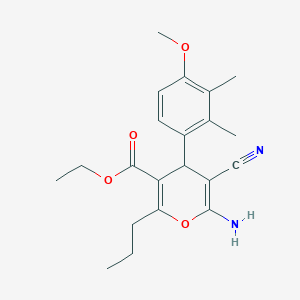![molecular formula C18H21BrO3 B5137205 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2,4,5-trimethylbenzene with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields.
Analyse Des Réactions Chimiques
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the other reactants involved.
Comparaison Avec Des Composés Similaires
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be compared with similar compounds such as:
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene: This compound has a similar structure but with a different position of the methoxy group.
1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropylmethoxy group instead of a methoxyphenoxy group.
1-Bromo-3-fluoro-2-methylbenzene: This compound has a fluorine atom and a methyl group instead of a methoxyphenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Propriétés
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-10-17(19)18(11-14(13)2)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXMEMSWPEFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

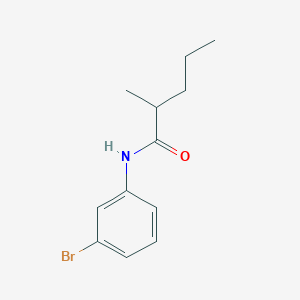

![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
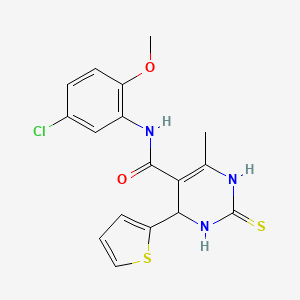
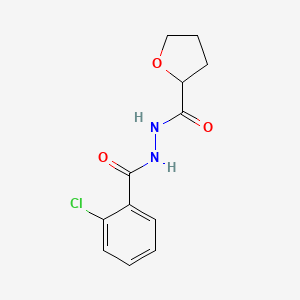
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)
![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5137164.png)
![2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5137179.png)
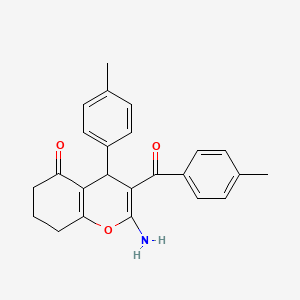
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B5137189.png)
![(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluoroanilino)prop-2-enenitrile](/img/structure/B5137198.png)
